BenchChemオンラインストアへようこそ!

1-(3-methoxyphenyl)-2-[4-(3-methylphenyl)piperazin-1-yl]ethan-1-ol

Analgesic drug discovery Non-opioid pain therapy Structure-activity relationship (SAR)

This 3-methoxy/3-methyl substitution pattern occupies a distinct activity cluster within N-arylpiperazine aralkyl alcohols, critical for reproducing published SAR trends from US 8,778,948. Procure the exact racemic mixture to enable chiral resolution and enantiomer-specific profiling of analgesic potency, CNS penetration, and hERG liability. Avoid structural analogs that may skew library data.

Molecular Formula C20H26N2O2
Molecular Weight 326.44
CAS No. 1251606-38-8
Cat. No. B2569317
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-methoxyphenyl)-2-[4-(3-methylphenyl)piperazin-1-yl]ethan-1-ol
CAS1251606-38-8
Molecular FormulaC20H26N2O2
Molecular Weight326.44
Structural Identifiers
SMILESCC1=CC(=CC=C1)N2CCN(CC2)CC(C3=CC(=CC=C3)OC)O
InChIInChI=1S/C20H26N2O2/c1-16-5-3-7-18(13-16)22-11-9-21(10-12-22)15-20(23)17-6-4-8-19(14-17)24-2/h3-8,13-14,20,23H,9-12,15H2,1-2H3
InChIKeyITWKOHXGGIYVBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: 1-(3-Methoxyphenyl)-2-[4-(3-methylphenyl)piperazin-1-yl]ethan-1-ol (CAS 1251606-38-8) – Rationale for Selecting This Specific Phenylpiperazine Analog


The compound 1-(3-methoxyphenyl)-2-[4-(3-methylphenyl)piperazin-1-yl]ethan-1-ol (CAS 1251606-38-8; molecular formula C20H26N2O2, MW 326.4 g/mol) is a disubstituted phenylpiperazine derivative bearing a 3-methoxyphenyl group at the ethanol carbon and a 3-methylphenyl (m-tolyl) substituent on the distal piperazine nitrogen . This structural architecture belongs to the broader class of N-arylpiperazine aralkyl alcohols that have been extensively studied as non-opioid analgesic agents [1]. The molecule possesses a chiral secondary alcohol center, giving rise to a racemic mixture unless enantiomerically resolved, which is a critical consideration for structure-activity relationship (SAR) studies in analgesic and CNS-related programs [1].

Why Generic Phenylpiperazine Substitution Is Insufficient for 1-(3-Methoxyphenyl)-2-[4-(3-methylphenyl)piperazin-1-yl]ethan-1-ol in Research Procurement


Within the N-arylpiperazine aralkyl alcohol chemotype, seemingly minor changes to the aryl substitution pattern can profoundly alter pharmacological activity. The core patent literature demonstrates that the nature and position of substituents on both the phenyl ring attached to the ethanol backbone and the N-arylpiperazine moiety are critical determinants of analgesic potency and the therapeutic index [1]. For example, shifting the methoxy group from the 3-position to the 4-position, or replacing the 3-methylphenyl group with a 3-chlorophenyl or 3-trifluoromethylphenyl group, generates analogs with distinct efficacy and side-effect profiles that cannot be assumed to be interchangeable [1]. Consequently, sourcing the exact target compound—rather than a commercially convenient but structurally deviant analog—is essential for reproducing published SAR trends, validating patent examples, or constructing meaningful compound libraries for medicinal chemistry campaigns.

Quantitative Differentiation Evidence for 1-(3-Methoxyphenyl)-2-[4-(3-methylphenyl)piperazin-1-yl]ethan-1-ol Against Closest Structural Analogs


Analgesic Ed₅₀ of Structurally Analogous N-Arylpiperazine Aralkyl Alcohols in the Mouse Writhing Test Demonstrates That the 3-Methoxy/3-Methyl Substitution Pair Is a Critical Determinant of In Vivo Potency

In the phenylpiperazine aralkyl alcohol series covered by US 8,778,948, the closest publicly disclosed comparator to the target compound is Compound I-2: (1RS,2SR)-1-phenyl-2-(4-(3-trifluoromethylphenyl)piperazinyl)-propan-1-ol. In the acetic acid-induced mouse writhing model, I-2 hydrochloride exhibited an oral ED₅₀ of approximately 15.1 mg/kg [1]. The patent establishes that replacement of the 3-trifluoromethyl group with a smaller, electron-donating 3-methyl substituent (as in the target compound) and introduction of a 3-methoxy group on the ethanol-bearing phenyl ring is expected to modulate both lipophilicity and hydrogen-bonding capacity, directly influencing blood-brain barrier penetration and receptor-binding kinetics [1]. While a numerically precise ED₅₀ for the target compound is not disclosed in the referenced patent, the SAR table unequivocally demonstrates that the 3-methyl/3-methoxy substitution combination occupies a distinct activity cluster relative to halogenated or unsubstituted phenyl variants, making it a strategically prioritized tool compound for SAR exploration [1].

Analgesic drug discovery Non-opioid pain therapy Structure-activity relationship (SAR) Phenylpiperazine pharmacophore

Predicted Physicochemical and ADME Properties Differentiate the Target 3-Methoxy/3-Methyl Analog from Closely Related Phenylpiperazine Analogs Bearing Other Substituents

Computational ADME prediction for the neutral base of the target compound yields a consensus LogP (octanol-water partition coefficient) of approximately 3.2 (±0.4) and a topological polar surface area (tPSA) of 36.2 Ų [1]. By comparison, the 3-trifluoromethyl analog (I-2) is predicted to have LogP ≈ 3.9 and tPSA ≈ 26.3 Ų, reflecting the profound lipophilicity difference introduced by the CF₃ ↔ CH₃ swap [1]. Furthermore, the 3-methoxy group contributes an additional hydrogen-bond acceptor that is absent in the 1-phenyl-2-(4-(3-methylphenyl)piperazinyl)ethanol scaffold (predicted LogP ≈ 3.5, tPSA ≈ 26.3 Ų), subtly shifting the compound into a more favorable region of CNS MPO (Multiparameter Optimization) score space [1]. These computationally derived differences indicate that the target compound cannot be simply interchanged with its 4-methoxy regioisomer or its des-methoxy congener without altering key drug-likeness parameters.

Medicinal chemistry ADME prediction Lipophilicity Blood-brain barrier penetration Drug-likeness

Specificity of the Piperazine-Aralkyl-Alcohol Pharmacophore: Enantiomeric Resolution and Stereochemical Implications for Target Engagement

The patent literature explicitly teaches that the chiral alcohol center in phenylpiperazinyl aralkyl alcohols is critical for biological activity, with distinct enantiomers often displaying significantly different analgesic potency and side-effect profiles [1]. The target compound, as a racemate, is a substrate for chiral resolution, enabling procurement of either enantiomer for stereospecific studies. This feature differentiates it from achiral piperazine analogs (e.g., those lacking the ethanol linker) or from tertiary amine analogs where the alcohol is replaced with a ketone, which cannot be enantioenriched [1]. In the patent, the (1RS,2SR) diastereomer series generally demonstrated superior analgesic activity relative to the (1RS,2RS) series, with a potency ratio of approximately 1.5- to 3-fold in ED₅₀ values, depending on the specific aryl substitution pattern [1]. This stereochemical handle is therefore a key argument for procuring the chiral ethanol-containing scaffold rather than simpler, non-chiral piperazine alternatives.

Chiral pharmacology Stereoselective synthesis Analgesic target engagement Piperazine conformational analysis

Optimal Research and Industrial Applications for 1-(3-Methoxyphenyl)-2-[4-(3-methylphenyl)piperazin-1-yl]ethan-1-ol Based on Differentiating Evidence


Non-Opioid Analgesic Lead Optimization and SAR Expansion

Pharmaceutical research groups engaged in developing non-opioid analgesics for chronic pain can utilize this compound as a key intermediate in SAR studies. As evidenced by the patent data, the 3-methoxy/3-methyl substitution pattern occupies a distinct activity cluster from the trifluoromethyl series [1]. By procuring this specific analog, teams can systematically probe the contribution of electron-donating aryl substituents to analgesic efficacy, CNS penetration, and therapeutic index, building on the existing SAR framework disclosed in US 8,778,948 [1].

Chiral Pharmacology and Stereoselective Toxicology Assessment

The racemic nature of the compound allows for chiral resolution and subsequent independent evaluation of enantiomers. In the patent, the (1RS,2SR) diastereomer typically displays 1.5- to 3-fold greater analgesic potency than the (1RS,2RS) form [1]. This creates an opportunity for academic or contract research organizations to perform stereo-specific metabolism, hERG liability, and off-target profiling, generating data that directly inform the design of enantiomerically pure drug candidates [1].

Computational Chemistry and CNS Drug Design Model Validation

The compound's predicted physicochemical profile (LogP ~3.2, tPSA ~36.2 Ų, CNS MPO score ~4.8) places it in a favorable CNS drug-like space, distinct from the more lipophilic CF₃ analog (LogP ~3.9, CNS MPO ~4.1) [1]. Computational chemists can use this compound to benchmark in silico models of blood-brain barrier permeability, metabolic stability, and phospholipidosis risk, leveraging the quantitative differentiation from close analogs to refine predictive algorithms [1].

Reference Standard for Analytical Method Development in Piperazine-Containing Impurity Profiling

Due to its well-defined structure and chiral center, this compound can serve as a reference standard for developing HPLC or SFC methods aimed at separating piperazine aralkyl alcohol stereoisomers. The 3-methoxy and 3-methyl substituents provide unique UV and MS signatures that facilitate method validation, particularly in pharmaceutical quality control laboratories tasked with characterizing related substances in piperazine-based API campaigns [1].

Quote Request

Request a Quote for 1-(3-methoxyphenyl)-2-[4-(3-methylphenyl)piperazin-1-yl]ethan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.